![molecular formula C19H17BrN4S B2833351 N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-2-phenylethanamine CAS No. 862808-11-5](/img/structure/B2833351.png)

N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-2-phenylethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

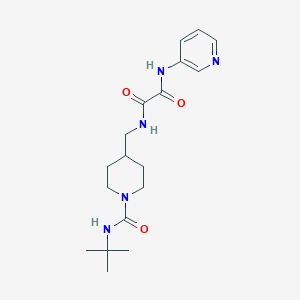

“N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-2-phenylethanamine” is a complex organic compound that belongs to the 1,2,4-triazole class of compounds . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds like our compound of interest can be achieved using 3-amino-1,2,4-triazole . This process involves controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles . The yield of similar compounds has been reported to be around 57% .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For instance, the 1H-NMR spectrum of a similar compound showed peaks at various chemical shifts .Chemical Reactions Analysis

1,2,4-Triazole-containing compounds can undergo various chemical reactions. For instance, they can undergo a copper-promoted [3 + 2] annulation reaction . This transformation may involve the nucleophilic attack of amidines on isocyanates and copper-promoted intramolecular N–N oxidative coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported in the literature. For instance, the melting point of a similar compound was reported to be 152–155°C . The 1H-NMR spectrum of a similar compound showed peaks at various chemical shifts .Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis

- Regioselectivity in Cyclization Reactions : Research conducted by Perekhoda et al. (2017) delved into the regioselectivity of cyclization reactions involving thiourea derivatives, a method potentially applicable to synthesizing compounds like the one . The study employed 1H NMR spectroscopy and X-ray analysis to confirm the structure of synthesized compounds, alongside quantum chemical calculations to understand their electronic structure and thermodynamic parameters (Perekhoda et al., 2017).

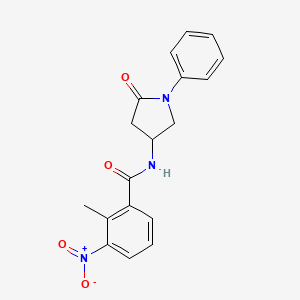

Biological Activities

Antimicrobial Activity : A study by Güzeldemirci and Küçükbasmacı (2010) synthesized triazole and thiadiazole derivatives, revealing some compounds' promising antimicrobial activities. This suggests the potential utility of similar compounds in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

Antiproliferative Activity : Research by Narayana et al. (2010) on thiazolo[3,2-b][1,2,4]triazoles demonstrated significant antiproliferative activity against certain cancer cell lines, indicating the potential for cancer therapy applications (Narayana et al., 2010).

Anticancer Agents : A study by Gomha et al. (2017) synthesized and evaluated thiazole and thiadiazole derivatives as anticancer agents, highlighting the structural activity relationships crucial for enhancing anticancer efficacy (Gomha et al., 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]-2-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4S/c20-16-8-6-15(7-9-16)18-22-23-19-24(18)13-17(25-19)12-21-11-10-14-4-2-1-3-5-14/h1-9,13,21H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVHLNPWXCMQSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2833268.png)

![1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2833269.png)

![N-(Cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2833270.png)

![rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate](/img/structure/B2833272.png)

![3-Butyl-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2833274.png)

![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2833282.png)

![[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2833283.png)

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833284.png)